REACTION_CXSMILES
|
[Li]C(CC)C.[Cl:6][C:7]1[CH:8]=[C:9]([N:14]2[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)[CH:10]=[C:11]([Cl:13])[CH:12]=1.CN([CH:23]=[O:24])C.O>C1COCC1>[Cl:6][C:7]1[CH:8]=[C:9]([N:14]2[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)[CH:10]=[C:11]([Cl:13])[C:12]=1[CH:23]=[O:24]
|
Name
|
|
Quantity
|
5.44 mL
|
Type
|
reactant
|
Smiles
|
[Li]C(C)CC
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)N1CCOCC1
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.68 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
to stir for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
Upon disappearance of the starting material by TLC, warm
|
Type
|
CUSTOM
|
Details
|
the reaction to 0° C
|
Type
|
CUSTOM
|
Details
|
Quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
EXTRACTION
|
Details
|
extract the mixture with EtOAc (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic phase over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporate the solvent
|
Type
|
CUSTOM
|
Details
|
Triturate the resulting solid with Et2O
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=O)C(=CC(=C1)N1CCOCC1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |